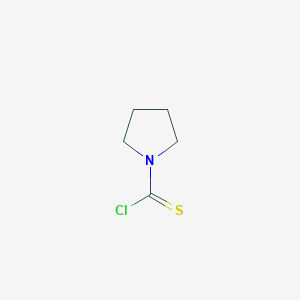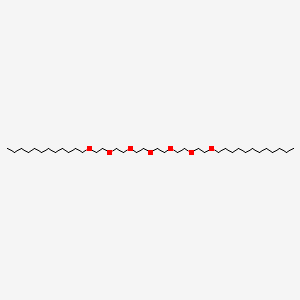![molecular formula C12H13Cl7 B14699294 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 27323-30-4](/img/structure/B14699294.png)
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[221]heptane is a highly chlorinated organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler chlorinated precursors. The reaction conditions often require the use of strong chlorinating agents and controlled environments to ensure the selective introduction of chlorine atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and separation techniques to achieve high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex chlorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying drug interactions.
Industry: Utilized in the production of specialized materials and chemicals, such as pesticides and flame retardants.
作用機序
The mechanism by which 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The multiple chlorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pentachloropyridine: Another highly chlorinated compound with broad applications in organic synthesis.
Pentachlorophenol: Used as a pesticide and disinfectant, known for its high toxicity and environmental persistence.
1,2,3,4,5-Pentachlorocyclopentane: A chlorinated cyclopentane derivative with similar chemical properties.
Uniqueness
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of both cyclopropyl and dimethyl groups, which contribute to its distinct reactivity and potential applications. Its high degree of chlorination also sets it apart from other similar compounds, providing unique chemical and biological properties.
特性
CAS番号 |
27323-30-4 |
|---|---|
分子式 |
C12H13Cl7 |
分子量 |
405.4 g/mol |
IUPAC名 |
1,3,4,5,5-pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H13Cl7/c1-7(2)8(13)4-10(16,11(17,18)5-8)12(7,19)6-3-9(6,14)15/h6H,3-5H2,1-2H3 |
InChIキー |
PKMVCFWOXKRRDP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CC(C1(C3CC3(Cl)Cl)Cl)(C(C2)(Cl)Cl)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


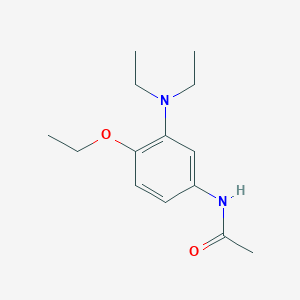
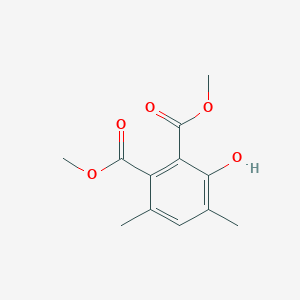
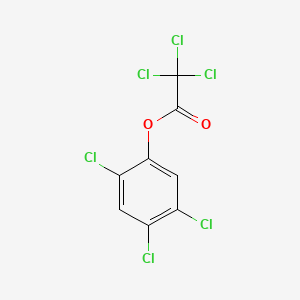
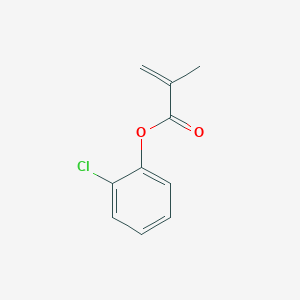
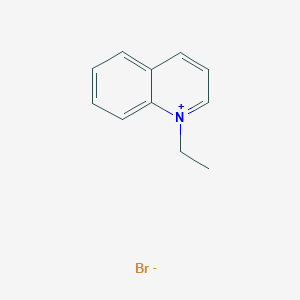
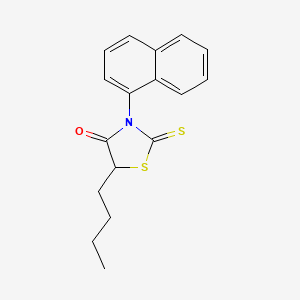
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
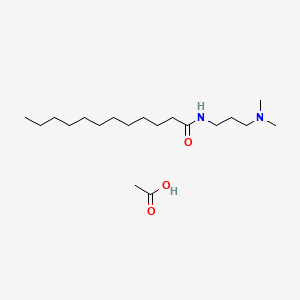
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)

